molecular formula C6H10N2O4 B1367297 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline CAS No. 35939-60-7

2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline

Cat. No.: B1367297
CAS No.: 35939-60-7
M. Wt: 174.15 g/mol
InChI Key: IVFVSTOFYHUJRU-KLVWXMOXSA-N
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Description

2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline is a complex organic compound characterized by its unique tetrahydrofuro[2,3-d][1,3]oxazole structure

Scientific Research Applications

2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-d][1,3]oxazole core, followed by the introduction of the amino and hydroxymethyl groups. Common reagents used in these reactions include various amines, alcohols, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the oxazole ring or the amino group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxymethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazole
  • (3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazolidine

Uniqueness

The uniqueness of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3aS,5S,6S,6aR)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFVSTOFYHUJRU-KLVWXMOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C2C(O1)N=C(O2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]2[C@H](O1)N=C(O2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512597
Record name (3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35939-60-7
Record name (3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline
Reactant of Route 2
2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline
Reactant of Route 3
2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline
Reactant of Route 4
2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline
Reactant of Route 5
2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline
Reactant of Route 6
2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline

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